molecular formula C19H21N5O6S B605521 Antifolate C2 CAS No. 1286279-90-0

Antifolate C2

Katalognummer: B605521
CAS-Nummer: 1286279-90-0
Molekulargewicht: 447.46
InChI-Schlüssel: RMEHPWHLFJJYTB-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Antifolate Agents in Biological Research

Antifolates are a class of compounds that interfere with the metabolic processes involving folic acid (vitamin B9). mesotheliomaweb.org Folic acid is essential for the synthesis of DNA, RNA, and proteins, making it crucial for cell division and growth. mesotheliomaweb.orgmdpi.com Antifolates function as antagonists to folic acid, primarily by inhibiting key enzymes in the folate metabolic pathway. mesotheliomaweb.orgtaylorandfrancis.com These enzymes include dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT). taylorandfrancis.comdiscovery.csiro.au

The development of antifolates dates back to the 1940s, with the discovery that aminopterin could induce remissions in children with acute leukemia. mesotheliomaweb.orgnih.gov This led to the synthesis of methotrexate (MTX), a derivative of aminopterin that became a cornerstone of cancer chemotherapy. mesotheliomaweb.orgnih.gov The success of these early compounds established the principle of antimetabolite therapy for cancer treatment. amazon.co.uk Antifolates are broadly classified into two groups: classical antifolates, which are structurally similar to folic acid and require active transport into cells, and non-classical antifolates, which are more lipophilic and can enter cells via passive diffusion. mdpi.comnih.gov Their application extends beyond oncology to the treatment of autoimmune diseases like rheumatoid arthritis, psoriasis, and various infectious diseases caused by bacteria and protozoa. cancernetwork.comnih.gov

Rationale for the Development of Novel Antifolates

The extensive use of classical antifolates like methotrexate has been hampered by the development of drug resistance in tumor cells. mesotheliomaweb.orgcancernetwork.com Mechanisms of resistance include impaired drug transport into the cell, decreased polyglutamylation (a process that traps the drug inside the cell), mutations in the target enzyme (like DHFR) that reduce drug binding, and increased expression of the target enzyme. mesotheliomaweb.orgcancernetwork.comcuni.cz These challenges have created a strong rationale for the development of new generations of antifolates.

The primary goals for developing novel antifolates are to overcome existing resistance mechanisms, improve selectivity for tumor cells over healthy tissues, and broaden the spectrum of treatable cancers. aacrjournals.orgresearchgate.net Researchers have focused on designing compounds that can bypass common resistance pathways. This includes creating antifolates that utilize different cellular uptake mechanisms, such as the proton-coupled folate transporter (PCFT) and folate receptors (FRs), which are often overexpressed in certain cancer cells. hodoodo.commedchemexpress.compnas.org Additionally, efforts have been made to develop inhibitors of other folate-dependent enzymes beyond DHFR, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase), to create agents with different mechanisms of action. discovery.csiro.aumedchemexpress.com Structure-based drug design, utilizing high-resolution crystal structures of target enzymes, has become a critical tool in the rational design of these new agents. nih.gov

Positioning of Antifolate C2 within the Landscape of Antifolate Compounds

This compound, also known as AGF154, is a novel, rationally designed antifolate that has emerged from the ongoing search for more effective and selective cancer therapies. hodoodo.commolnova.com It belongs to the 6-substituted pyrrolo[2,3-d]pyrimidine class of antifolates. medchemexpress.comresearchgate.net Unlike classical antifolates that primarily rely on the reduced folate carrier (RFC) for cellular entry, this compound is specifically designed to be a poor substrate for the ubiquitous RFC. hodoodo.comresearchgate.net Instead, it exhibits selectivity for uptake through the proton-coupled folate transporter (PCFT) and high-affinity folate receptors (FRs), which are frequently overexpressed on the surface of various tumor cells, including non-squamous non-small cell lung cancer (NS-NSCLC). hodoodo.commedchemexpress.commedchemexpress.com

This selective transport mechanism positions this compound as a targeted agent, potentially offering a better therapeutic window by sparing normal tissues that primarily use RFC for folate uptake. hodoodo.com Its primary mechanism of action is the inhibition of de novo purine biosynthesis through the targeting of glycinamide ribonucleotide formyltransferase (GARFTase). medchemexpress.commedchemexpress.com This distinguishes it from DHFR inhibitors like methotrexate. Research indicates that this compound has potent antitumor activity, with a reported IC₅₀ of 0.14 nM in a growth inhibition assay of human tumor cells. molnova.com It is being investigated for its potential in treating cancers, such as NS-NSCLC, particularly in cases that may not respond well to other antifolates like pemetrexed. medchemexpress.commedchemexpress.com

Chemical and Research Data for this compound

Identifier Value Source
Compound Name This compound hodoodo.commolnova.com
Synonym(s) AGF154; AGF-154 hodoodo.com
CAS Number 1286279-90-0 hodoodo.commolnova.com
Molecular Formula C₁₉H₂₁N₅O₆S hodoodo.commolnova.com
Molecular Weight 447.46 g/mol hodoodo.commolnova.com
IUPAC Name (S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]-pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid hodoodo.com
Primary Target Glycinamide ribonucleotide formyltransferase (GARFTase) medchemexpress.commedchemexpress.com
Transport Selectivity Proton-Coupled Folate Transporter (PCFT), Folate Receptors (FRs) hodoodo.commedchemexpress.commedchemexpress.com
Reported In Vitro Activity IC₅₀ = 0.14 nM (Human tumor cell growth inhibition) molnova.com
Research Area Cancer, Autoimmune Diseases molnova.com

Eigenschaften

CAS-Nummer

1286279-90-0

Molekularformel

C19H21N5O6S

Molekulargewicht

447.46

IUPAC-Name

(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]-pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid

InChI

InChI=1S/C19H21N5O6S/c20-19-23-15-12(17(28)24-19)7-10(21-15)2-1-3-11-6-9(8-31-11)16(27)22-13(18(29)30)4-5-14(25)26/h6-8,13H,1-5H2,(H,22,27)(H,25,26)(H,29,30)(H4,20,21,23,24,28)/t13-/m0/s1

InChI-Schlüssel

RMEHPWHLFJJYTB-ZDUSSCGKSA-N

SMILES

O=C(O)[C@@H](NC(C1=CSC(CCCC(N2)=CC3=C2N=C(N)NC3=O)=C1)=O)CCC(O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Antifolate C2;  AGF154;  AGF-154;  AGF 154; 

Herkunft des Produkts

United States

Molecular and Cellular Mechanisms of Action of Antifolate C2

Primary Enzymatic Targets and Metabolic Pathway Disruption

Antifolate C2 exerts its anticancer effects by primarily targeting key enzymes in the de novo purine nucleotide biosynthesis pathway, leading to a cascade of metabolic disruptions that ultimately inhibit DNA and RNA synthesis. medchemexpress.commedchemexpress.commedchemexpress.com

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase)

The principal molecular target of this compound is Glycinamide Ribonucleotide Formyltransferase (GARFTase). nih.govcancer.govmedchemexpress.commedchemexpress.com This enzyme catalyzes the first of two folate-dependent steps in the de novo purine synthesis pathway. nih.govcancer.gov Specifically, GARFTase is responsible for the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). researchgate.net

This compound, particularly its polyglutamated forms, is a potent inhibitor of GARFTase. cancernetwork.com The polyglutamated forms of Lometrexol are reported to be approximately 100-fold more potent as inhibitors of GARFTase than the monoglutamate form. cancernetwork.com This potent inhibition leads to a rapid and sustained depletion of intracellular purine ribonucleotides. medchemexpress.com The inhibitory constant (Ki) of Lometrexol for GARFTase has been reported to be 60 nM. acs.org

Disruption of Deoxypurine Nucleotide Biosynthesis

By inhibiting GARFTase, this compound effectively blocks the entire de novo purine synthesis pathway. medchemexpress.commedchemexpress.commedchemexpress.com This pathway is crucial for the production of purine nucleotides, which are the essential building blocks for DNA and RNA. libretexts.org The inhibition of this pathway leads to a deficiency in the purine nucleotides adenosine triphosphate (ATP) and guanosine triphosphate (GTP), which are necessary for a multitude of cellular processes, including energy metabolism and signal transduction. libretexts.orgnih.gov The depletion of these vital precursors directly hinders the synthesis of new DNA and RNA strands, thereby halting cell proliferation. nih.govmedchemexpress.com

Impact on One-Carbon Metabolism and DNA/RNA Precursor Synthesis

The action of this compound is deeply rooted in its interference with one-carbon metabolism. mdpi.com One-carbon metabolism is a complex network of biochemical reactions that provide one-carbon units (like formyl and methyl groups) for various biosynthetic processes. mdpi.comresearchgate.net Folates are essential cofactors in this network, acting as carriers of these one-carbon units. mdpi.com

Cellular Uptake and Transport Mechanisms

The efficacy of this compound as an anticancer agent is also dependent on its ability to enter tumor cells. This process is mediated by specific transport proteins on the cell surface.

Role of Proton-Coupled Folate Transporter (PCFT)

The Proton-Coupled Folate Transporter (PCFT), also known as SLC46A1, plays a significant role in the cellular uptake of this compound. medchemexpress.commedchemexpress.comnih.govresearchgate.net PCFT is a facilitative transporter that is optimally active in acidic environments, a characteristic often found in the microenvironment of solid tumors. cuni.czresearchgate.net Research has shown that this compound is a selective substrate for PCFT. medchemexpress.comresearchgate.netnih.gov This selectivity for PCFT over the more ubiquitously expressed Reduced Folate Carrier (RFC) is a key feature that can contribute to tumor-selective targeting. nih.govacs.orgnih.gov Studies have demonstrated that tumor cells with high levels of PCFT expression are particularly sensitive to the cytotoxic effects of this compound. nih.govresearchgate.net

Interaction with Folate Receptor α (FRα) and β (FRβ)

In addition to PCFT, this compound can also be transported into cells via Folate Receptors (FRs), specifically FRα and FRβ. cuni.cznih.gov FRs are high-affinity receptors that mediate the cellular uptake of folates and certain antifolates through an endocytic process. cuni.czrcsb.orgscience.gov FRα is often overexpressed in various epithelial tumors, while its expression in normal tissues is limited, making it an attractive target for cancer therapy. nih.govresearchgate.net FRβ is found in certain hematologic malignancies and activated macrophages. nih.gov this compound has been shown to be efficiently transported by both FRα and FRβ, and this interaction contributes to its cytotoxic activity in FR-expressing tumor cells. researchgate.netnih.gov

Interactive Data Table: Cellular Transport and Enzymatic Inhibition of this compound

FeatureDetailsReferences
Primary Enzymatic Target Glycinamide Ribonucleotide Formyltransferase (GARFTase) medchemexpress.com, medchemexpress.com, nih.gov, cancer.gov
Inhibitory Potency (Ki for GARFTase) 60 nM acs.org
Effect of Polyglutamylation ~100-fold more potent inhibition of GARFTase cancernetwork.com
Metabolic Pathway Disrupted De novo purine nucleotide biosynthesis medchemexpress.com, medchemexpress.com, medchemexpress.com
Cellular Consequence Depletion of ATP and GTP, inhibition of DNA/RNA synthesis, S-phase cell cycle arrest nih.gov, cancer.gov, medchemexpress.com, nih.gov
Primary Uptake Transporter Proton-Coupled Folate Transporter (PCFT/SLC46A1) medchemexpress.com, medchemexpress.com, nih.gov, researchgate.net
Other Uptake Receptors Folate Receptor α (FRα) and Folate Receptor β (FRβ) cuni.cz, nih.gov
Selectivity Selective for PCFT over the Reduced Folate Carrier (RFC) nih.gov, acs.org, nih.gov

Differential Transport Efficiency Compared to Other Folate Carriers (e.g., Reduced Folate Carrier (RFC))

A defining characteristic of this compound is its selective mechanism of cellular uptake, which differs significantly from many classical antifolates. The primary routes for folate and antifolate entry into mammalian cells are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and folate receptors (FRs). nih.gov this compound exhibits a notable lack of significant membrane transport via the RFC, which is the main transporter for the major circulating folate, 5-methyltetrahydrofolate, in most cells and tissues. nih.govnih.gov

Instead, the cellular uptake of this compound is efficiently mediated by the PCFT. nih.govnih.gov This transporter is particularly active in acidic environments, such as those often found in solid tumors. nih.govresearchgate.net This pH-dependent transport offers a strategic advantage for tumor targeting. Research has demonstrated that the transport of this compound is markedly higher at an acidic pH of 5.5, characteristic of the tumor microenvironment, compared to a neutral pH of 7.2. nih.gov

Studies using wild-type (WT) HeLa cells (expressing both RFC and PCFT) and RFC-null (R5) HeLa cells have confirmed the minimal role of RFC in this compound uptake. The transport of this compound was found to be virtually identical between these two cell lines, establishing that its entry is independent of RFC function. nih.gov In contrast, classical antifolates like methotrexate heavily rely on RFC for their uptake. For instance, the ratio of methotrexate transport at pH 5.5 (favoring PCFT) to pH 7.2 (favoring RFC) was approximately 3 in WT cells, but jumped to around 11 in RFC-null cells, highlighting the shift to PCFT-mediated transport in the absence of RFC. nih.gov For this compound, transport is predominantly driven by PCFT in both cell types. nih.gov

This differential transport efficiency is a key factor in the compound's therapeutic profile. The selectivity for PCFT over RFC could potentially reduce toxicities in normal tissues where RFC is the predominant folate transporter and the pH is physiological. nih.gov Furthermore, this selective uptake mechanism leads to a phenomenon known as collateral sensitivity. In tumor cells that have lost RFC function—a common mechanism of resistance to other antifolates—this compound shows enhanced potency. nih.govresearchgate.net RFC-deficient R5 HeLa cells were found to be 3.2-fold more sensitive to this compound than their WT counterparts. nih.gov

Table 1: Comparative Antifolate Uptake in Wild-Type (WT) and RFC-null (R5) HeLa Cells This interactive table summarizes the initial uptake rates of various antifolates at different pH values, reflecting the activity of the Proton-Coupled Folate Transporter (PCFT) and the Reduced Folate Carrier (RFC).

Compound (0.5 µM)Cell LineUptake at pH 5.5 (pmol/mg protein)Uptake at pH 7.2 (pmol/mg protein)Predominant Transporter at pH 5.5
This compound WTHighLowPCFT
This compound R5 (RFC-null)HighLowPCFT
Pemetrexed WTHighModeratePCFT & RFC
Pemetrexed R5 (RFC-null)HighLowPCFT
Methotrexate WTModerateModeratePCFT & RFC
Methotrexate R5 (RFC-null)HighVery LowPCFT
Data is qualitatively derived from research findings indicating that for this compound, uptake is pH-dependent and largely independent of RFC status, while for other antifolates, the absence of RFC significantly alters the transport profile. nih.gov

Intracellular Metabolism and Retention: Polyglutamylation

Once inside the cell, many folate-based drugs, including this compound, undergo polyglutamylation. This metabolic process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the drug molecule. Polyglutamylation is a critical mechanism for the intracellular retention of antifolates, as the resulting polyglutamated forms are larger, more negatively charged, and are generally poorer substrates for efflux transporters, effectively trapping the drug within the cell. researchgate.net This increased retention enhances the drug's inhibitory effects on its target enzymes.

Research has confirmed that this compound is a substrate for FPGS and that its polyglutamated forms accumulate within tumor cells. nih.gov Interestingly, the efficiency and pattern of this compound polyglutamylation can be influenced by the expression of folate transporters like RFC. Although this compound itself does not use RFC for entry, the presence or absence of RFC can alter the intracellular pools of natural folates (tetrahydrofolate cofactors). researchgate.net These natural folates compete with this compound for binding to and being processed by FPGS. researchgate.net

In studies comparing wild-type (WT) and RFC-null (R5) HeLa cells, it was observed that while this compound polyglutamates accumulated to similar total levels in both cell lines, there were notable differences in the distribution of the polyglutamyl chain lengths. nih.gov The RFC-null R5 cells showed a distribution favoring the formation of longer-chain polyglutamates of this compound. nih.gov This enhanced polyglutamylation in RFC-deficient cells, coupled with reduced competition from intracellular folates, likely contributes to the observed increase in the compound's potency in these cells. nih.gov

Table 2: Proliferation Inhibition (IC₅₀) of Antifolates in Wild-Type (WT) and RFC-null (R5) HeLa Cells This interactive table presents the half-maximal inhibitory concentrations (IC₅₀) for this compound and other antifolates, demonstrating the impact of RFC expression on drug sensitivity.

CompoundIC₅₀ in WT HeLa Cells (nM)IC₅₀ in R5 (RFC-null) HeLa Cells (nM)Fold Sensitivity (WT/R5)
This compound Value not explicitly statedValue not explicitly stated3.2x more sensitive in R5
Antifolate C1 Value not explicitly statedValue not explicitly stated3.6x more sensitive in R5
Pemetrexed 48.366.10.73
Methotrexate Value not explicitly statedValue not explicitly statedR5 cells are 5- to 14-fold resistant
Data derived from research by Wilson M.R. et al., as cited in the search results. nih.gov The table highlights the collateral sensitivity of RFC-null cells to Antifolate C1 and C2, in contrast to the resistance or modest change in sensitivity observed with other antifolates.

Preclinical Efficacy Studies of Antifolate C2

In Vitro Studies in Cellular Models

In vitro studies have demonstrated the antiproliferative activity of Antifolate C2 against various human cancer cell lines. The compound shows inhibitory effects against non-squamous non-small cell lung cancer (NS-NSCLC), a disease for which the related drug pemetrexed is a standard therapy. medchemexpress.comresearchgate.net Research has confirmed that this compound and a related compound, C1, effectively inhibit the proliferation of several NS-NSCLC cell lines, including A549, H460, and H2030. researchgate.net

The compound's efficacy extends to ovarian cancer cells as well. Antiproliferative activity has been observed in the NCI-IGROV1 human ovarian cancer cell line. researchgate.net The table below summarizes the inhibitory concentrations (IC50) for a closely related 6-substituted thieno[2,3-d]pyrimidine antifolate, demonstrating potent activity in both ovarian and nasopharyngeal cancer cell lines that express multiple folate transporters.

Table 1: Antiproliferative Activity of a Related Antifolate in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
IGROV-1Ovarian Cancer0.77Activity measured after 96 hours. medchemexpress.com
KBNasopharyngeal Carcinoma0.09Cells express FRα, PCFT, and RFC transporters. medchemexpress.com

A key characteristic of this compound is its selective uptake mechanism. It was designed to preferentially target the proton-coupled folate transporter (PCFT) over the ubiquitously expressed reduced folate carrier (RFC). medchemexpress.comresearchgate.net This selectivity aims to enhance tumor-specific delivery, as PCFT is often overexpressed in tumors and functions optimally at the acidic pH typical of the tumor microenvironment. acs.orgresearchgate.net

Studies have confirmed that the addition of a methyl group at the 6-position of the compound's core structure, a feature of this compound, effectively abolishes transport by RFC while only modestly impacting transport via PCFT or folate receptors (FRs). acs.org This selective transport has been demonstrated in various experimental systems. For instance, studies using transporter-null HeLa cells transfected to express either PCFT or RFC have been employed to parse the contribution of each transporter to drug activity. cuni.czcuni.cz In vivo studies with HeLa cell variants further support this selectivity; this compound demonstrated substantial efficacy in xenograft models using both wild-type HeLa cells and R5 HeLa cells, a subline that lacks RFC function (hRFC-null). nih.gov Furthermore, related thieno[2,3-d]pyrimidine compounds were shown to be inactive in Chinese Hamster Ovary (CHO) cells that contained RFC or PCFT but lacked folate receptors, yet were potent inhibitors of CHO cells engineered to express FRs. acs.org

Antifolate agents exert their cytotoxic effects by disrupting the synthesis of nucleotides, which are essential building blocks for DNA replication. bccancer.bc.ca This disruption logically interferes with cell cycle progression, particularly during the DNA synthesis (S) phase. Pemetrexed, a closely related multitargeted antifolate, has been shown to induce cell cycle arrest. nih.gov Specifically, studies in human NS-NSCLC cell lines demonstrated that pemetrexed causes S-phase arrest in A549 cells. nih.govnih.gov Other reports describe a G1/S phase arrest induced by pemetrexed. bccancer.bc.ca This effect is linked to the drug's mechanism of inhibiting thymidylate synthase and other folate-dependent enzymes, which depletes the thymidine and purine nucleotides necessary for cells to progress through the S-phase. nih.gov Given its similar mechanism of action as an inhibitor of de novo purine biosynthesis, this compound is expected to have comparable effects on cell cycle progression. medchemexpress.comresearchgate.net

Selective Inhibition in Transporter-Expressing Cell Lines (e.g., Chinese Hamster Ovary (CHO) sublines)

In Vivo Studies in Animal Models

The antitumor activity of this compound has been validated in preclinical animal models. In vivo efficacy trials were conducted using female severe combined immunodeficient (SCID) mice bearing subcutaneous tumors. nih.gov These studies utilized xenografts of human tumor cells, including wild-type HeLa cells and the hRFC-null R5 HeLa cell line. nih.gov The use of SCID mice, which lack a functional adaptive immune system, allows for the growth of human tumor xenografts. The results from these experiments showed that this compound had substantial antitumor efficacy against both types of HeLa xenografts. nih.gov The efficacy in the R5 HeLa model, which lacks the primary systemic folate transporter RFC, underscores the compound's ability to exert its effect via alternative transporters like PCFT, which are prevalent in the tumor. nih.gov

Preclinical studies have demonstrated that this compound can significantly inhibit tumor growth in animal models. nih.gov In an efficacy trial using SCID mice with established HeLa tumor xenografts, treatment with this compound resulted in a notable reduction in tumor progression. nih.gov The related antifolate pemetrexed has also shown significant inhibition of tumor growth in various xenograft models, including non-small-cell lung cancer and chordoma. nih.govoncotarget.com For example, in a study with H460 NSCLC tumor-bearing xenografts, a pemetrexed-based therapy led to a tumor growth inhibition of 88% compared to vehicle controls. oncotarget.com The efficacy of this compound in vivo confirms that its mechanism of action, observed in cellular models, translates to a tangible impact on tumor growth dynamics in a preclinical setting. nih.gov

Mechanisms of Acquired and Intrinsic Resistance to Antifolate C2

Alterations in Membrane Transport Systems

The ability of Antifolate C2 to reach its intracellular target is a critical determinant of its cytotoxic activity. Modifications in the cellular transport machinery, either by reducing uptake or increasing efflux, represent a primary mechanism of resistance.

The entry of this compound into cancer cells is predominantly mediated by the Reduced Folate Carrier (RFC), also known as Solute Carrier 19A1 (SLC19A1). cuni.czresearchgate.net RFC is the primary transport system for many antifolates into both tumor and normal tissues. nih.govnih.gov Consequently, impaired function or reduced expression of RFC is a significant and common mechanism of resistance to antifolate therapies. nih.govgoogle.com Loss of RFC-mediated transport limits the intracellular concentration of the drug, thereby diminishing its ability to inhibit GARFTase.

While RFC is the principal route, the Proton-Coupled Folate Transporter (PCFT), or Solute Carrier 46A1 (SLC46A1), also serves as a transport pathway for this compound. researchgate.netnih.gov PCFT is particularly active in the acidic microenvironments often characteristic of solid tumors, making it a relevant transporter in these settings. nih.gov Although some studies of leukemia cell lines selected for resistance to this compound did not find alterations in drug transport, suggesting other mechanisms were dominant in those specific cases, impaired influx remains a well-established mode of resistance for antifolates. nih.govnih.gov

Table 1: Influx Transporters and Resistance to this compound

TransporterGene NameRole in this compound TransportResistance MechanismReferences
Reduced Folate Carrier (RFC)SLC19A1Primary influx transporter.Decreased expression or mutations impairing transport function, leading to lower intracellular drug accumulation. cuni.czresearchgate.netnih.govnih.govgoogle.com
Proton-Coupled Folate Transporter (PCFT)SLC46A1Secondary influx transporter, active in acidic environments.Alterations can contribute to resistance, particularly in tumors with acidic microenvironments. researchgate.netnih.gov

Increased drug efflux, which actively pumps cytotoxic agents out of the cell, is another major cause of chemoresistance. This process is mediated by ATP-Binding Cassette (ABC) transporters, a superfamily of membrane proteins. nih.gov Overexpression of certain ABC transporters, such as Multidrug Resistance Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2), is associated with resistance to a wide array of anticancer drugs. nih.govnih.govamegroups.org

These transporters function as energy-dependent drug pumps, reducing the intracellular accumulation and retention of chemotherapeutic agents. amegroups.org BCRP, for instance, is known to transport various anticancer drugs, including methotrexate and topotecan. journal-dtt.org Studies have demonstrated that the expression of BCRP/MXR and MRP1 can be significantly enhanced in multidrug-resistant cancer cell lines. nih.gov While direct evidence specifically detailing the efflux of this compound by these transporters is emerging, their established role in pumping out structurally similar antifolates and other chemotherapies indicates that their overexpression is a plausible mechanism of resistance. journal-dtt.orgexp-oncology.com.ua

Impaired Influx via Reduced Folate Carrier (RFC) or Proton-Coupled Folate Transporter (PCFT)

Modifications of Target Enzymes

Alterations in the target enzyme, GARFTase, or other related enzymes in the folate pathway can diminish the effectiveness of this compound.

This compound is a highly specific inhibitor of GARFTase. cuni.czcancernetwork.com Therefore, changes to this enzyme can directly confer resistance. This can occur through gene amplification, leading to the overexpression of GARFTase, which effectively titrates the drug, requiring higher intracellular concentrations to achieve a therapeutic effect. Alternatively, mutations within the GART gene can alter the structure of the enzyme's drug-binding site. Such mutations can decrease the binding affinity of this compound for GARFTase, rendering the drug less effective at inhibiting the de novo purine synthesis pathway. haematologica.org

Unlike classical antifolates such as methotrexate, this compound does not directly inhibit Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS). cuni.czcancernetwork.com Its cytotoxicity relies specifically on the inhibition of purine synthesis. cuni.cz However, resistance to this compound can sometimes be associated with compensatory changes in the broader folate metabolic network. In studies of human leukemia cell lines made resistant to this compound, modest increases were observed in the activity of methylene tetrahydrofolate dehydrogenase, another folate-dependent enzyme. nih.gov Such adaptations may provide alternative routes for nucleotide synthesis or alter the pool of folate cofactors, thereby circumventing the metabolic block imposed by this compound.

Mutations or Overexpression of Glycinamide Ribonucleotide Formyltransferase (GARFTase)

Aberrations in Polyglutamylation (e.g., Folylpolyglutamate Synthetase (FPGS) activity)

A critical step for the intracellular retention and activity of this compound is its conversion into polyglutamated forms. cuni.cz This reaction is catalyzed by the enzyme Folylpolyglutamate Synthetase (FPGS). The addition of multiple glutamate residues prevents the drug from being exported from the cell and significantly increases its inhibitory potency against GARFTase—by as much as 100-fold compared to the monoglutamate form. cancernetwork.com

Consequently, impaired polyglutamylation is a major and frequently observed mechanism of resistance to this compound. cuni.cznih.gov This impairment is typically caused by decreased activity or loss of function of FPGS. cuni.czcancernetwork.com Studies of resistant leukemia cell lines have shown a direct correlation between the level of drug resistance and a progressive decrease in FPGS activity. nih.gov The molecular basis for this loss of function can include aberrant mRNA splicing of the FPGS gene, leading to a non-functional protein. researchgate.net Furthermore, resistance can be enhanced by an increased activity of γ-glutamyl hydrolase (GGH), the enzyme that catabolizes polyglutamates, effectively reversing the action of FPGS. nih.gov

Table 2: Enzymatic Mechanisms of Resistance to this compound

EnzymeGeneFunctionResistance MechanismReferences
Glycinamide Ribonucleotide Formyltransferase (GARFTase)GARTPrimary target of this compound; key enzyme in de novo purine synthesis.Overexpression or mutations that decrease drug binding affinity. cuni.czhaematologica.org
Folylpolyglutamate Synthetase (FPGS)FPGSCatalyzes polyglutamylation, enhancing drug retention and activity.Decreased expression or activity (e.g., via aberrant splicing), leading to impaired polyglutamylation. cuni.czcancernetwork.comnih.govresearchgate.net
γ-glutamyl hydrolase (GGH)GGHRemoves glutamate residues, reversing polyglutamylation.Increased activity, leading to faster removal of active polyglutamated drug forms. nih.gov
Methylene tetrahydrofolate dehydrogenaseMTHFDFolate-dependent enzyme involved in one-carbon metabolism.Increased activity may represent a compensatory metabolic adaptation. nih.gov

Adaptive Changes in Folate Metabolism and Salvage Pathways

Resistance to antifolate drugs frequently involves adaptive alterations within the intricate network of folate metabolism. Cancer cells can exhibit remarkable plasticity, rewiring their metabolic pathways to circumvent the inhibitory effects of these therapeutic agents. mdpi.com These adaptations can either be intrinsic to the cancer cells or acquired under the selective pressure of treatment.

A primary adaptive strategy is the alteration of intracellular folate pools and the enzymes that regulate them. mdpi.com Folate homeostasis is critical for DNA synthesis and methylation, and its disruption is a key mechanism of antifolate cytotoxicity. koreamed.org The enzymes folylpoly-γ-glutamate synthetase (FPGS) and γ-glutamyl hydrolase (GGH) are central to maintaining this balance. koreamed.org FPGS is responsible for the polyglutamylation of folates and antifolates, a process that traps these molecules within the cell and enhances their inhibitory activity. koreamed.org Conversely, GGH removes these glutamate residues, facilitating drug efflux. koreamed.org A common resistance mechanism is the downregulation of FPGS activity or the upregulation of GGH activity, leading to reduced intracellular accumulation of the polyglutamylated, active form of the antifolate. koreamed.org

Cancer cells can also upregulate the expression of key enzymes in the folate pathway to overcome the effects of antifolates. mdpi.com For instance, increased levels of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), the primary targets of many antifolates, can lead to resistance. mdpi.comfrontiersin.org

Furthermore, the activation of salvage pathways provides an effective bypass mechanism for cells to overcome the blockade of de novo nucleotide synthesis imposed by antifolates. mdpi.comaacrjournals.org The purine salvage pathway, for example, can recycle purine bases from the extracellular environment or from cellular degradation products, thereby reducing the cell's reliance on the de novo synthesis pathway that is targeted by many antifolates. aacrjournals.org Studies in small cell lung carcinoma have shown that the expression of hypoxanthine-guanine phosphoribosyltransferase 1 (HPRT1), a key enzyme in the purine salvage pathway, can confer resistance to the antifolate lometrexol. aacrjournals.org Similarly, the presence of external factors, such as adenine in human plasma, has been shown to reverse the cytotoxic effects of antifolates by promoting cell proliferation and maintaining DNA integrity through the salvage pathway. nih.gov

Table 1: Adaptive Changes in Folate Metabolism and Salvage Pathways in Antifolate Resistance

Adaptive Mechanism Key Molecules/Pathways Involved Effect on Antifolate Resistance References
Altered Intracellular Drug AccumulationDownregulation of Folylpoly-γ-glutamate Synthetase (FPGS)Decreased polyglutamylation and intracellular retention of the antifolate. koreamed.org
Upregulation of γ-Glutamyl Hydrolase (GGH)Increased hydrolysis of polyglutamylated antifolates, promoting efflux. koreamed.org
Target Enzyme UpregulationIncreased expression of Dihydrofolate Reductase (DHFR)More target enzyme available, requiring higher drug concentrations for inhibition. mdpi.comfrontiersin.org
Increased expression of Thymidylate Synthase (TS)Overcomes inhibition of thymidylate synthesis. mdpi.com
Bypass through Salvage PathwaysActivation of the purine salvage pathwayCells can synthesize nucleotides despite the blockade of the de novo pathway. mdpi.comaacrjournals.org
Increased activity of Hypoxanthine-guanine phosphoribosyltransferase 1 (HPRT1)Enhanced recycling of purine bases, conferring resistance. aacrjournals.org
External FactorsPresence of purine precursors (e.g., adenine)Reverses the cytotoxic effects of antifolates by supplying the salvage pathway. nih.gov

Structure-activity Relationships Sar and Rational Design of Antifolate C2 Analogues

Identification of Key Structural Determinants for Potency and Selectivity

The potency and selectivity of Antifolate C2 and its analogues are governed by several key structural features. These determinants influence the compound's ability to be recognized and transported by folate receptors (FRs) and the proton-coupled folate transporter (PCFT), as well as its inhibitory activity against target enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase).

One of the most critical structural determinants is the length of the carbon bridge connecting the pyrrolo[2,3-d]pyrimidine core to the L-glutamate moiety. researchgate.net Research has systematically shown that the length of this bridge significantly impacts both the potency and transport selectivity of these antifolates. researchgate.netnih.gov For instance, analogues with a three-carbon bridge, like this compound (also referred to as compound 2 or AGF154 in some literature), often exhibit high potency. researchgate.netnih.govnih.gov However, this can sometimes come at the cost of transport selectivity. In contrast, a four-carbon bridge analogue (referred to as C1 or AGF94) has demonstrated better selectivity for FRs and PCFT. researchgate.netnih.gov Drug potencies tend to decrease as the bridge length increases beyond four carbons or decreases to fewer than three carbons. nih.gov

Another crucial factor is the nature of the aromatic ring system . The substitution of a benzoyl ring with a thienoyl ring in the 6-substituted pyrrolo[2,3-d]pyrimidine series has been shown to be a key modification. nih.gov This isosteric replacement impacts the compound's interaction with transport proteins and target enzymes. This compound, which features a thienoyl ring, is a selective substrate for PCFT over the reduced folate carrier (RFC). researchgate.net

Furthermore, the substitution pattern on the pyrrolo[2,3-d]pyrimidine scaffold itself plays a vital role. Modifications at the 6-position of the pyrrole ring, for example, can dramatically alter the transport properties of the antifolate. A methyl group at the 6-position has been found to abolish transport by the ubiquitously expressed RFC while preserving uptake by the more tumor-selective FRs and PCFT. acs.org This strategic modification can lead to a more favorable toxicity profile by reducing effects on normal tissues. acs.org

Finally, the amino acid side chain is a key determinant of activity. The terminal L-glutamate moiety is essential for recognition by folate-dependent enzymes and transporters. Modifications to this part of the molecule, such as altering the length of the amino acid side chain or replacing it with other amino acids, can have profound effects on the biological activity of the compound. nih.gov

Influence of Pyrrolo[2,3-d]pyrimidine Scaffold Modifications on Biological Activity

The pyrrolo[2,3-d]pyrimidine core is a foundational element of this compound and its analogues, and modifications to this scaffold have been a key strategy in the rational design of new antifolates with improved biological profiles. strath.ac.uk This bicyclic heterocycle serves as a mimic of the pterin ring found in folic acid, allowing it to interact with folate-dependent biological machinery.

A significant modification to this scaffold involves the introduction of a methyl group at the 6-position of the pyrrole ring. acs.org This seemingly minor addition has been shown to have a profound impact on the transport selectivity of the resulting antifolate. Specifically, 6-methyl substitution on 5-substituted pyrrolo[2,3-d]pyrimidine analogues can abolish their transport by the reduced folate carrier (RFC), a transporter that is widely expressed in normal tissues. acs.org This is a highly desirable characteristic, as it can reduce systemic toxicity. Importantly, this modification often has a modest impact on the compound's transport via the more tumor-selective folate receptors (FRs) and the proton-coupled folate transporter (PCFT). acs.org Molecular modeling studies suggest that the 6-methyl group introduces steric hindrance in the binding site of RFC, thereby preventing efficient transport. acs.org This strategic modification can enhance the tumor-targeting capabilities of the antifolate.

Isomeric modifications of the scaffold have also been explored. For example, rearranging the pyrrolo[2,3-d]pyrimidine scaffold to a pyrrolo[3,2-d]pyrimidine system has been investigated. nih.gov This structural alteration can influence the compound's inhibitory profile against different enzymes. For instance, a classical antifolate with a pyrrolo[3,2-d]pyrimidine core was found to be a potent dual inhibitor of both human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov This demonstrates that the arrangement of the nitrogen atoms within the bicyclic system is a critical factor in determining the enzymatic targets of the antifolate.

Furthermore, substitutions at other positions of the pyrimidine ring, such as the C2 and C4 positions, are known to be important for enzymatic recognition. grafiati.com For example, a 2-amino-4-oxo substitution pattern is often considered crucial for potent TS inhibitory activity in bicyclic systems like pyrrolo[2,3-d]pyrimidines. nih.gov The strategic manipulation of these substituents allows for the fine-tuning of the biological activity and selectivity of the resulting antifolate analogues.

Impact of Amino Acid Side Chain and Bridge Length Modifications on Transport and Efficacy

The amino acid side chain and the length of the bridge connecting it to the heterocyclic core are critical determinants of the transport and efficacy of this compound and its analogues. researchgate.netnih.gov These structural features play a pivotal role in the interaction of the antifolate with cell surface transporters and intracellular enzymes.

Bridge Length Modifications:

The length of the bridge, typically a carbon chain, between the pyrrolo[2,3-d]pyrimidine scaffold and the L-glutamate moiety has been a major focus of structure-activity relationship studies. researchgate.netnih.gov A systematic variation of the bridge length has revealed a clear correlation with biological activity.

Optimal Length: A three-carbon bridge, as found in this compound, has been identified as being superior for in vitro activity against cells expressing FRs and PCFT when compared to analogues with one, two, or four-carbon bridges. nih.gov

Decreased Activity with Shorter or Longer Chains: Drug potency significantly declines when the bridge length is shorter than three carbons or longer than four carbons. nih.gov For instance, an analogue with a one-carbon bridge showed significantly lower activity, while a two-carbon bridge analogue was also less potent than the three-carbon version. nih.gov

Selectivity vs. Potency: While the three-carbon bridge often confers the highest potency, a four-carbon bridge analogue (C1) has been noted for its improved selectivity for FRs and PCFT. researchgate.netnih.gov This highlights a potential trade-off between maximal potency and transport selectivity that can be modulated by adjusting the bridge length.

Amino Acid Side Chain Modifications:

The terminal L-glutamate portion of the molecule is crucial for its biological activity, as it is recognized by folate transporters and enzymes. nih.gov Modifications to this amino acid side chain have been explored to understand the structural requirements for transport and efficacy.

Truncation and Extension: The replacement of L-glutamate with an amino acid with a shorter side chain, such as aspartic acid, or a longer one, like α-amino adipic acid, has been studied. nih.gov

Removal of Carboxylic Acid Groups: The importance of the α- and γ-carboxylic acid groups of the glutamate has been investigated by synthesizing analogues lacking one of these acidic functionalities. nih.gov For example, a 4-amino butanoic acid analogue lacks the α-carboxylic acid, while an α-amino pentanoic acid analogue lacks the γ-carboxylic acid. nih.gov

Impact on Transporter Selectivity: These modifications to the amino acid side chain can significantly affect the compound's ability to be transported by different folate transporters. For instance, some analogues with modified amino acids were found to be inhibitors of cell proliferation in cells expressing FRs but not in those expressing PCFT or RFC. nih.gov

The following table summarizes the impact of bridge length on the inhibitory concentration (IC50) of pyrrolo[2,3-d]pyrimidine thienoyl antifolates in CHO cells expressing different transporters.

CompoundBridge LengthIC50 (nM) in RT16 cells (FRα)IC50 (nM) in R2/hPCFT4 cells (PCFT)
1 1 carbon>1000>1000
2 2 carbons375120
3 (C2) 3 carbons33
4 (C1) 4 carbons1833

Data sourced from relevant research articles. nih.gov

Computational and Structure-Based Drug Design (SBDD) Approaches for this compound Derivatives

The rational design of novel this compound derivatives has been significantly advanced by the use of computational and structure-based drug design (SBDD) approaches. gardp.orgdomainex.co.uknih.gov These in silico methods leverage the three-dimensional structural information of target proteins to design and optimize ligands with improved potency and selectivity. domainex.co.uk

Molecular Docking and Modeling:

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to its target protein. gardp.orgnih.gov In the context of this compound analogues, docking studies have been instrumental in understanding their interactions with key biological targets such as:

Folate Receptors (FRs): The crystal structures of FRs complexed with antifolates have provided a basis for molecular docking studies. researchgate.net These studies have helped to predict how modifications to the antifolate structure, such as the introduction of a 6-methyl group on the pyrrolo[2,3-d]pyrimidine scaffold, can influence binding and transport. acs.org For example, modeling suggested that the 6-methyl group could cause steric hindrance in the binding pocket of the reduced folate carrier (RFC), explaining the observed loss of transport by this carrier. acs.org

Glycinamide Ribonucleotide Formyltransferase (GARFTase): X-ray crystal structures of GARFTase in complex with antifolates have revealed the binding modes of these inhibitors. researchgate.net Computational analysis of the GARFTase active site has guided the design of new inhibitors with enhanced affinity. cuni.cz For instance, the flexibility required for an analogue to bind to both FRα and GARFTase has been elucidated through structural studies. researchgate.net

Dihydrofolate Reductase (DHFR): Although GARFTase is a primary target for many pyrrolo[2,3-d]pyrimidine antifolates, their interaction with DHFR is also of interest. researchgate.net Docking models of human DHFR in complex with novel antifolates have been generated to understand the structural basis for their inhibitory activity and to guide the design of more selective inhibitors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies:

Computational methods are also used to develop quantitative structure-activity relationship (QSAR) models. dntb.gov.ua These models mathematically correlate the chemical structure of a series of compounds with their biological activity. By identifying the key physicochemical properties that influence activity, QSAR can aid in the design of new analogues with predicted potency.

De Novo Design:

Structure-based de novo drug design involves the computational construction of novel molecules that are predicted to fit the binding site of a target protein. gardp.org This approach can lead to the discovery of entirely new chemical scaffolds for antifolate drugs.

Synthetic Methodologies for Antifolate C2 and Its Analogues

Classical and Modern Synthetic Routes for Antifolates

The synthesis of antifolates has evolved from classical methods to more sophisticated modern approaches. Classical antifolates, such as methotrexate (MTX), were traditionally synthesized through multi-step procedures. For instance, one approach to MTX involves the reaction of 2,4-diamino-6-bromomethylpteridine hydrobromide with the disodium salt of N-4-(methylamino)benzoyl-L-glutamic acid. mdpi.com Another classical method involves the condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with an α-chloro-ketone, followed by several steps including hydrolysis, coupling with L-glutamate diethyl ester, and saponification. nih.gov

Modern synthetic strategies often aim for greater efficiency and the ability to generate diverse analogues. These can involve the use of versatile intermediates that allow for the introduction of various substituents. For example, the synthesis of quinazoline-based antifolates has been achieved by coupling diethyl N-[4-(prop-2-ynylamino)benzoyl]-L-glutamate with a substituted 6-(bromomethyl)quinazoline derivative. nih.gov Similarly, the synthesis of pyrrolo[2,3-d]pyrimidine antifolates often utilizes a key intermediate like 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, to which different aryl thiols can be attached. acs.org

A significant advancement in modern synthesis is the focus on creating compounds that can overcome drug resistance. For example, some modern antifolates are designed to not require the reduced folate carrier (RFC) for cell entry, instead penetrating the cell membrane via passive diffusion. acs.org This is a key consideration in the design of new antifolates like Antifolate C2, which targets the proton-coupled folate transporter (PCFT). medchemexpress.com

Strategies for Modifying Specific Regions of the this compound Scaffold (e.g., C2-substitution)

Modifying specific regions of the antifolate scaffold is a key strategy for optimizing their biological activity. The C2 position of the quinazoline and related heterocyclic systems has been a particular focus of such modifications.

Researchers have successfully introduced a wide range of substituents at the C2 position of quinazoline antifolates, including amino, alkoxy, alkylthio, and chloro groups. nih.gov A general synthetic route for these modifications involves the initial coupling of a glutamate side chain with a 2-chloro-6-(bromomethyl)quinazoline. The C2-chloro group can then be displaced by various nitrogen and sulfur nucleophiles. nih.gov For the synthesis of C2-ether analogues, a more convenient method involves coupling the glutamate side chain with a 2,4-dialkoxy-6-(bromomethyl)quinazoline, followed by selective hydrolysis of the C4-alkoxy group. nih.gov

These modifications can have a significant impact on the compound's properties. For example, introducing a C2-methoxy group in a quinazoline antifolate led to a 110-fold increase in aqueous solubility compared to the C2-amino analogue, while maintaining potent enzyme inhibition. nih.gov

The following table summarizes various substituents introduced at the C2 position of quinazoline antifolates and the general synthetic approach.

C2-SubstituentGeneral Synthetic Strategy
Amino, Alkylamino, ArylaminoDisplacement of a C2-chloro group with the corresponding amine.
Alkoxy, PhenoxyCoupling with a 2,4-dialkoxy/diphenoxyquinazoline followed by selective C4-hydrolysis.
Alkylthio, MercaptoDisplacement of a C2-chloro group with the corresponding thiol or sodium sulfide.
ChloroUtilized as a key intermediate for nucleophilic displacement.

This targeted modification approach allows for the fine-tuning of the antifolate's properties to enhance its therapeutic potential.

Advanced Synthetic Techniques (e.g., Palladium-Catalyzed Coupling Reactions)

Advanced synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, have become indispensable tools in the synthesis of complex antifolates. These reactions offer a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the core scaffolds and introducing diverse side chains in antifolate analogues.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been employed in the synthesis of pyrrolo[2,3-d]pyrimidine thienoyl antifolates. nih.gov For example, the synthesis of key intermediates can be achieved by coupling a bromo-thiophene ester with an appropriate alkynol. nih.gov

Suzuki and Heck coupling reactions, also palladium-catalyzed, are valuable for creating biaryl structures and other complex linkages within antifolate molecules. organic-chemistry.org The efficiency and mild reaction conditions of these methods make them highly suitable for the later stages of a synthesis, where sensitive functional groups may be present.

Recent research has highlighted the potential of palladium-catalyzed reactions for the selective functionalization of heterocyclic cores. For instance, palladium(II) precatalysts with bulky N-heterocyclic carbene ligands have been shown to effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, a regioselectivity that is difficult to achieve with other methods. nih.gov This level of control is critical for the targeted synthesis of specific antifolate isomers.

While these advanced techniques offer significant advantages, their application in the synthesis of many established antifolates has been limited. mdpi.com There is a considerable opportunity to apply modern transition-metal-catalyzed reactions to develop more efficient and innovative synthetic routes for new antifolate candidates. mdpi.com

Optimization of Synthetic Pathways for Research Scale Production

The optimization of synthetic pathways is essential to ensure a reliable and efficient supply of antifolates for research purposes. This involves improving reaction yields, simplifying purification processes, and developing scalable procedures.

A key aspect of optimization is the development of a general synthetic route that can be adapted to produce a variety of analogues. For instance, a common strategy for quinazolinone antifolates involves coupling a 6-(bromomethyl)quinazoline intermediate with an appropriate side chain. acs.org By preparing a stock of the key intermediate, a library of analogues can be synthesized efficiently.

The choice of protecting groups and deprotection steps is also critical. For example, in the synthesis of quinazoline antifolates, mild alkaline conditions are often used for the final deprotection step to avoid degradation of the target compound. nih.gov The use of solid-phase synthesis techniques has also been explored to streamline the production of antifolate libraries, although challenges remain in adapting these methods for all types of antifolate structures. diva-portal.org

Furthermore, optimizing the reaction conditions for key steps, such as palladium-catalyzed couplings, is crucial. This can involve screening different catalysts, ligands, solvents, and bases to maximize the yield and purity of the product. organic-chemistry.org For research-scale production, the goal is to develop a robust and reproducible synthesis that can be readily performed in a standard laboratory setting.

Future Directions in Antifolate C2 Research

Exploration of Antifolate C2 in Combinatorial Therapies in Preclinical Models

The distinct mechanism of action of this compound makes it a strong candidate for use in combination therapies. By inhibiting de novo purine biosynthesis via GARFTase, it attacks a different metabolic node than many standard-of-care chemotherapeutics, creating opportunities for synergistic or additive effects. medchemexpress.comresearchgate.net While preclinical studies specifically combining this compound are emerging, the rationale is strongly supported by research on similar antifolates.

Pemetrexed, another antifolate that also targets purine synthesis (among other enzymes), has shown significant efficacy in non-small cell lung cancer (NSCLC) when combined with platinum-based agents like cisplatin or with other antimetabolites like gemcitabine. nih.govnih.gov The logic behind these combinations is that attacking multiple, non-overlapping pathways essential for cell growth and proliferation can lead to greater tumor cell death and potentially overcome resistance to single-agent therapy. amegroups.org

Future preclinical models should explore combining this compound with a range of agents, including:

Platinum-based drugs (e.g., Cisplatin, Carboplatin): These agents cause DNA damage, and combining them with a drug that inhibits the synthesis of purine precursors for DNA repair could be highly synergistic. A study on a related novel antifolate, AGF347, has already demonstrated synergistic activity with cisplatin in preclinical models. researchgate.net

Thymidylate Synthase (TS) Inhibitors: Since this compound primarily inhibits purine synthesis, combining it with a selective TS inhibitor that blocks pyrimidine synthesis could induce a more comprehensive shutdown of nucleotide production.

Targeted Therapies: In cancers driven by specific mutations (e.g., EGFR-mutant NSCLC), combining this compound with targeted agents like EGFR inhibitors could provide a dual-pronged attack. Preclinical studies have shown the potential of combining other antifolates with agents like erlotinib or osimertinib. mdpi.com

The fact that this compound is designed to be effective in tumors that may not respond well to pemetrexed also suggests its potential use in second-line or sequential treatment strategies. medchemexpress.com

Research into Unexplored Molecular Targets and Pathways Influenced by this compound

The established primary molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFTase), a crucial folate-dependent enzyme in the de novo purine synthesis pathway. nih.govmedchemexpress.com Inhibition of GARFTase leads to a rapid depletion of intracellular purine pools (ATP and GTP), thereby halting DNA replication and cell proliferation. tandfonline.com However, the full spectrum of cellular consequences resulting from this targeted inhibition remains an area for deeper investigation.

Future research could focus on several potential unexplored pathways:

Secondary Enzyme Inhibition: While GARFTase is the primary target, it is possible that at higher concentrations, this compound or its metabolites could inhibit other folate-dependent enzymes, such as 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), the other formyltransferase in the purine pathway. researchgate.netnih.gov Some multi-targeted antifolates are known to act on several enzymes, and exploring this possibility for this compound is warranted. researchgate.net

Metabolic Reprogramming and Stress Responses: The acute depletion of purine nucleotides is a significant metabolic stressor. This can trigger downstream signaling cascades. For instance, the accumulation of GARFTase's substrate could have unforeseen biological effects. Furthermore, depletion of ATP can activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, which in turn can influence other major pathways like mTOR signaling, as has been observed with other antifolates. tandfonline.com

Mitochondrial One-Carbon Metabolism: Research on related novel antifolates has revealed inhibitory effects on mitochondrial enzymes like serine hydroxymethyltransferase 2 (SHMT2), leading to disruptions in mitochondrial metabolism, depletion of glutathione, and increased reactive oxygen species. researchgate.net Given the interconnectedness of cytosolic and mitochondrial folate metabolism, investigating whether this compound has similar off-target effects on mitochondrial pathways is a critical future direction.

Advanced Methodologies for Studying this compound Cellular Interactions and Dynamics

A thorough understanding of how this compound interacts with cells at a molecular level is crucial for its optimization and clinical translation. Several advanced methodologies are being employed to elucidate these dynamics.

Dissecting Transporter Function: A key methodology involves the use of engineered cell lines that are designed to express a single type of transporter (e.g., only PCFT, only FRα, or only RFC). nih.govaacrjournals.org By comparing the drug's uptake and cytotoxic potency across these cell lines, researchers can precisely quantify the contribution of each transporter to its activity. aacrjournals.org Furthermore, advanced biophysical techniques like the substituted cysteine accessibility method (SCAM) can be used to map the drug's binding pocket within the PCFT transporter, providing critical data for designing analogues with even greater transport specificity. physiology.org

Visualizing Molecular Interactions: The recent success in determining the structure of the PCFT transporter using cryo-electron microscopy offers an unprecedented opportunity for structure-based drug design. researchgate.net This allows for the precise modeling of how this compound docks with its transporter. Similarly, X-ray crystallography has been used to solve the structure of related analogues bound to their target enzyme, GARFTase. nih.govosti.gov These structural insights are invaluable for rationally designing next-generation compounds with improved binding affinity and specificity.

Tracking Metabolic Impact: To move beyond simple cell viability assays, sophisticated techniques like targeted metabolomics with stable isotope tracers are being used. researchgate.net These methods allow researchers to track the flow of metabolites through the purine synthesis pathway in real-time and observe precisely how and where this compound disrupts this process. This can also help uncover the secondary and downstream metabolic consequences discussed previously.

Table 2: Key Methodologies in this compound Research
MethodologyApplicationKey Insights
Engineered Cell LinesStudying drug uptake and cytotoxicityQuantifies selectivity and potency for specific transporters (PCFT, FRα, RFC). nih.govaacrjournals.org
X-Ray CrystallographyDetermining 3D structure of drug-target complexesReveals atomic-level interactions for structure-based drug design. nih.govosti.gov
Cryo-Electron MicroscopyDetermining 3D structure of transportersProvides structural basis for PCFT-mediated transport and drug recognition. researchgate.net
Metabolite Rescue AssaysConfirming mechanism of actionVerifies that cytotoxicity is due to inhibition of a specific pathway (e.g., purine synthesis). aacrjournals.org
Targeted MetabolomicsTracking metabolic fluxIdentifies specific enzymatic steps inhibited and downstream metabolic consequences. researchgate.net
Molecular Docking/DynamicsSimulating drug-target bindingPredicts binding affinity and conformational changes. biorxiv.orgcam.ac.uk

Q & A

Q. Q1: How does Antifolate C2 inhibit its target enzyme compared to classical antifolates like methotrexate (MTX)?

Answer: this compound structurally differs from MTX by modifications at the C2 position (e.g., amino substitution for hydroxyl groups) and methylation at N10, altering binding affinity and specificity . To compare inhibition mechanisms:

Enzyme Kinetics : Perform steady-state inhibition assays (e.g., IC50 determination) under saturating substrate conditions (e.g., 300 µM mTHF, 150 µM dUMP) using purified dihydrofolate reductase (DHFR) .

Structural Analysis : Use X-ray crystallography or cryo-EM to resolve enzyme-inhibitor complexes, focusing on interactions at the active site (e.g., hydrogen bonding, hydrophobic pockets) .

Competitive Binding : Compare Ki values via Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

Advanced Research Question

Q. Q2: What computational strategies predict viable resistance mutations in DHFR against this compound?

Answer: Protein design algorithms like K in OSPREY* prospectively identify mutations that reduce drug affinity while preserving catalytic function:

In Silico Modeling : Use OSPREY to rank mutations based on free-energy changes (ΔΔG) in DHFR-Antifolate C2 binding .

Viability Screening : Filter mutations for catalytic competence (kcat/KM ≥ 10% wild-type) and bacterial fitness (e.g., growth rates in minimal media) .

Experimental Validation :

  • Enzyme Assays : Measure kinetic parameters (KM, Vmax) of mutant DHFR .
  • Resistance Selection : Culture bacteria under sublethal this compound pressure; sequence resistant strains to confirm predicted mutations .

Basic Research Question

Q. Q3: What experimental models are optimal for assessing this compound efficacy in nucleotide metabolism inhibition?

Answer:

Cell-Based Assays :

  • Use Staphylococcus aureus or cancer cell lines (e.g., U-Hth83) with IC50 determination via growth inhibition curves .
  • Supplement with thymidine/hypoxanthine to bypass folate pathway blockade, confirming target specificity .

Metabolomic Profiling : Quantify purine/pyrimidine pools (e.g., ATP, IMP) via LC-MS to track metabolic disruptions .

Advanced Research Question

Q. Q4: How can metabolomic data resolve contradictions in this compound activity across cell types?

Answer:

Multi-Omics Integration : Pair RNA-seq (folate pathway gene expression) with metabolomics (e.g., ATP/IMP levels) to identify compensatory pathways .

Network Analysis : Use flux balance analysis (FBA) to model metabolic rewiring under this compound stress .

Functional Rescue : Test metabolic intermediates (e.g., carbamoyl-aspartate) for growth restoration in resistant strains .

Basic Research Question

Q. Q5: What are the critical structural features of this compound that influence its pharmacokinetics?

Answer:

Solubility : Measure pH-dependent solubility (e.g., 0.9 mM at pH 5 vs. 20 mM at pH 7) via shake-flask method .

Polyglutamation : Assess intracellular retention using radiolabeled this compound and HPLC to quantify polyglutamated forms .

Membrane Transport : Compare uptake via RFC (reduced folate carrier) vs. passive diffusion using transporter-deficient cell lines .

Advanced Research Question

Q. Q6: How do compensatory mutations in DHFR offset fitness costs of this compound resistance?

Answer:

Co-evolution Analysis : Perform longitudinal sequencing of bacteria under escalating this compound doses to identify secondary mutations .

Enzyme Dynamics : Use molecular dynamics (MD) simulations to study allosteric effects of compensatory mutations on DHFR flexibility .

Fitness Cost Quantification : Compare growth rates (wild-type vs. mutants) in competitive co-culture assays .

Basic Research Question

Q. Q7: Which in vitro assays best differentiate this compound from other antifolates in preclinical screening?

Answer:

DHFR Inhibition Specificity : Screen against DHFR orthologs (e.g., Vibrio parahaemolyticus VAAP clade) to identify species-specific activity .

Cytotoxicity Panels : Test across diverse cancer cell lines (e.g., BRAF/TP53 mutants) to correlate genotype with sensitivity .

Synergy Screens : Combine with 5-fluorouracil or platinum agents to assess combinatorial efficacy .

Advanced Research Question

Q. Q8: How can protein design algorithms guide the development of this compound derivatives with reduced resistance potential?

Answer:

Drug-Target Optimization : Use OSPREY to design inhibitors accommodating high-frequency resistance mutations (e.g., F98Y in DHFR) .

Dual-Target Inhibition : Model bifunctional inhibitors targeting DHFR and thymidylate synthase (TS) to limit escape routes .

In Vitro Validation : Synthesize top-ranked derivatives and test against pre-resistant bacterial/cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antifolate C2
Reactant of Route 2
Antifolate C2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.